molecular formula C11H6Br2O5 B14165201 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- CAS No. 3940-48-5

5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-

Cat. No.: B14165201
CAS No.: 3940-48-5
M. Wt: 377.97 g/mol
InChI Key: FECIQGUYMDSZTE-UHFFFAOYSA-N
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Description

5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- is a complex organic compound known for its unique structure and properties. This compound is a derivative of purpurogallin, which is a hydroxybenzotropolone-type compound. It is characterized by the presence of a benzocycloheptenone core with multiple hydroxyl and bromine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- typically involves multiple steps. One common method starts with the bromination of purpurogallin, followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted benzocycloheptenones .

Scientific Research Applications

5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown potential for this compound in developing new drugs, particularly those targeting oxidative damage and inflammation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- involves its interaction with reactive oxygen species (ROS) and other free radicals. The compound acts as an antioxidant, scavenging ROS and preventing oxidative damage to cells. It also chelates metal ions, such as Fe²⁺, which can catalyze the formation of harmful radicals. These actions contribute to its cytoprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Purpurogallin: The parent compound of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-, known for its antioxidant properties.

    Hydroxybenzotropolone: Another derivative with similar structural features and antioxidant activity.

    Quinones: Compounds with similar oxidation-reduction properties.

Properties

CAS No.

3940-48-5

Molecular Formula

C11H6Br2O5

Molecular Weight

377.97 g/mol

IUPAC Name

1,7-dibromo-2,3,4,6-tetrahydroxybenzo[7]annulen-5-one

InChI

InChI=1S/C11H6Br2O5/c12-4-2-1-3-5(8(15)7(4)14)9(16)11(18)10(17)6(3)13/h1-2,16-18H,(H,14,15)

InChI Key

FECIQGUYMDSZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C2=C1C(=C(C(=C2O)O)O)Br)O)Br

Origin of Product

United States

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